3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one;hydrochloride
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Overview
Description
The compound “3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one;hydrochloride” is a pyridinone derivative with a dioxothiolan group and an amino group. Pyridinones are a type of heterocyclic organic compounds, which are often bioactive and found in many pharmaceuticals. The dioxothiolan group is a sulfur-containing heterocycle, and the presence of an amino group suggests potential for various chemical reactions .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino group could participate in various reactions such as acylation, alkylation, or condensation. The carbonyl group in the pyridinone ring could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, stability, and reactivity. These properties are typically determined experimentally .Scientific Research Applications
Synthesis and Fluorescence Properties
Research has delved into synthesizing novel compounds through reactions involving pyridine derivatives, such as the creation of various N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters. These compounds were synthesized to explore their fluorescence properties, indicating the potential for applications in materials science and bioimaging. Some synthesized compounds also demonstrated considerable antibacterial activity, showcasing their potential in antimicrobial applications (Girgis, Kalmouch, & Hosni, 2004).
Antibacterial Agents
The chemical framework of "3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one; hydrochloride" and its derivatives have been utilized in synthesizing antibacterial agents. A notable study synthesized compounds with modifications at the C-7 position, leading to derivatives that showed higher antibacterial activity than some existing antibiotics. This highlights the compound's utility in developing new antibacterial drugs and its role in enhancing the efficacy of pharmaceutical agents against resistant bacteria strains (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Nucleoside Activation and Oligonucleotide Synthesis
In the field of nucleic acids research, derivatives of "3-Amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one; hydrochloride" have been applied as activating agents in the synthesis of oligonucleotides. These applications are critical for genetic research and biotechnology, offering methods to synthesize nucleotide sequences with high efficiency and specificity. This approach is valuable for creating oligonucleotide analogues for research and therapeutic applications (Gryaznov & Letsinger, 1992).
Anticancer Compound Synthesis
The compound's framework has been explored in the synthesis of potential anticancer agents, specifically in creating pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These studies aim to develop new therapeutic agents by targeting cancer cell proliferation and survival, demonstrating the compound's utility in medicinal chemistry and oncology research (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Protein-Protein Conjugation
Another innovative application involves using derivatives for protein thiolation and reversible protein-protein conjugation. This technique is pivotal for studying protein interactions, developing diagnostic tools, and creating therapeutic proteins. The ability to form and reverse protein conjugates offers versatility in biochemical and pharmaceutical research, enabling the targeted delivery of therapeutic agents and the development of biomolecular probes (Carlsson, Drevin, & Axén, 1978).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-1-(1,1-dioxothiolan-3-yl)pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S.ClH/c10-8-2-1-4-11(9(8)12)7-3-5-15(13,14)6-7;/h1-2,4,7H,3,5-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPNJFGEEYHEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=CC=C(C2=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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